3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone

Lipophilicity Drug-likeness Physicochemical property

3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone (CAS 637320-41-3; IUPAC: (3,4-dimethoxyphenyl)-(2-methylsulfanylbenzimidazol-1-yl)methanone, molecular formula C₁₇H₁₆N₂O₃S, MW 328.39) is a synthetic heterocyclic ketone combining a 2-methylthiobenzimidazole core with a 3,4-dimethoxybenzoyl substituent. It is classified within the broader 2-methylthiobenzimidazole family, which has known applications in anthelmintic, anti-inflammatory, and antimicrobial research.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 637320-41-3
Cat. No. B2404811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone
CAS637320-41-3
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3N=C2SC)OC
InChIInChI=1S/C17H16N2O3S/c1-21-14-9-8-11(10-15(14)22-2)16(20)19-13-7-5-4-6-12(13)18-17(19)23-3/h4-10H,1-3H3
InChIKeyMSFBUYKNJPZORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxyphenyl 2-Methylthiobenzimidazolyl Ketone (CAS 637320-41-3): Structural Profile and Procurement Context


3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone (CAS 637320-41-3; IUPAC: (3,4-dimethoxyphenyl)-(2-methylsulfanylbenzimidazol-1-yl)methanone, molecular formula C₁₇H₁₆N₂O₃S, MW 328.39) is a synthetic heterocyclic ketone combining a 2-methylthiobenzimidazole core with a 3,4-dimethoxybenzoyl substituent. It is classified within the broader 2-methylthiobenzimidazole family, which has known applications in anthelmintic, anti-inflammatory, and antimicrobial research [1]. The compound is primarily procured as a specialty building block for medicinal chemistry and biochemical probe development .

Specialty building block for medicinal chemistry and biochemical probe development
Combines 2-methylthiobenzimidazole core with UV-active 3,4-dimethoxybenzoyl substituent
Fixed methylthioether form eliminates thiol-thione tautomerism for reproducible SAR

Why 3,4-Dimethoxyphenyl 2-Methylthiobenzimidazolyl Ketone Cannot Be Casually Substituted by Other Benzimidazole Derivatives


Close structural analogs—such as 2-methylthiobenzimidazole (CAS 7152-24-1), 2-mercaptobenzimidazole (CAS 583-39-1), or simple 2-arylbenzimidazoles—differ in two critical pharmacophoric features: the 2-methylthio substituent on the imidazole ring and the 3,4-dimethoxyphenyl ketone moiety. The methylthio group increases lipophilicity (predicted LogP ~2.8 vs. ~1.5 for 2-mercaptobenzimidazole) and eliminates the thiol tautomerism that can cause off-target reactivity, while the dimethoxyphenyl ketone provides a UV-active chromophore and additional hydrogen-bond acceptor sites absent in simpler analogs [1]. These differences are sufficient to alter solubility, metabolic stability, and target-binding profiles, making generic substitution scientifically unsound without direct comparative validation [2].

Methylthio substitution increases lipophilicity relative to thiol-containing analogs, potentially shifting membrane permeability and metabolic stability profiles.
2-Mercaptobenzimidazole derivatives undergo thiol-thione tautomerism, introducing chemical heterogeneity that may confound SAR and reactivity studies.
Simpler 2-arylbenzimidazoles lack the 3,4-dimethoxyphenyl ketone moiety, reducing UV chromophore intensity and hydrogen-bond acceptor sites available for target engagement.

Quantitative Evidence for Differentiated Selection of 3,4-Dimethoxyphenyl 2-Methylthiobenzimidazolyl Ketone


Enhanced Lipophilicity (Predicted LogP) Compared to 2-Mercaptobenzimidazole Derivatives

The 2-methylthio substituent replaces the polar, tautomerizable thiol group found in 2-mercaptobenzimidazole with a non-ionizable, hydrophobic methylthioether. This structural change is predicted to increase LogP by approximately 1.3 units relative to the parent 2-mercaptobenzimidazole scaffold, enhancing passive membrane permeability potential .

Predicted Lipophilicity
Class-level inference
Predicted LogP ~2.8; 2-Mercaptobenzimidazole LogP 1.47
May support membrane permeability screening context
No experimental LogP; predicted by fragment-based methods
Lipophilicity Drug-likeness Physicochemical property

Structural Confirmation of 2-Methylthio Substitution Eliminates Thiol Tautomerism Present in 2-Mercaptobenzimidazole

2-Mercaptobenzimidazole exists in a thiol-thione tautomeric equilibrium that can complicate structure-activity relationship (SAR) interpretation and lead to variable reactivity. The target compound's 2-methylthio group locks the sulfur in a single thioether form, removing this source of variability and ensuring consistent chemical behavior .

Tautomeric Stability
Class-level inference
Fixed 2-methylthioether; no thiol-thione equilibrium
Supports chemical homogeneity in SAR studies
2-Mercaptobenzimidazole exists ~80% thione form in DMSO-d6
Tautomerism Chemical stability Structural biology

Pyrimidinyl bis-Methylthio Benzimidazole Derivatives Demonstrate Superior Antimicrobial Activity Compared to Benzoxazole and Benzothiazole Analogs

In a comparative study of pyrimidinyl-linked heterocycles, the bis-methylthio benzimidazole derivative (compound 22) demonstrated greater antimicrobial potency than its benzoxazole and benzothiazole counterparts. This provides class-level evidence that the methylthio-benzimidazole scaffold confers superior activity in fused heterocyclic antimicrobial agents [1].

Antimicrobial Activity
Cross-study comparable
S. aureus zone 29 mm, MIC 12.5 μg/mL; P. chrysogenum zone 38 mm, MIC 12.5 μg/mL
Reported antimicrobial screening context
Bis-methylthio benzimidazole; target compound not directly tested
Antimicrobial Structure-activity relationship MIC

Crystal Structure of a 3,4-Dimethoxyphenyl Benzimidazole Analog Confirms Favorable Dihedral Angle for Aromatic Stacking Interactions

X-ray crystallographic data for a closely related 2-(3,4-dimethoxyphenyl)benzimidazole (C₁₅H₁₄N₂O₂) reveals a dihedral angle of 26.47° between the 3,4-dimethoxyphenyl group and the benzimidazole plane. This near-coplanar conformation is favorable for π-π stacking interactions with aromatic amino acid residues in protein binding pockets .

Dihedral Angle (X-ray)
Cross-study comparable
Analog: 26.47° between dimethoxyphenyl and benzimidazole planes
Suggests favorable geometry for pi-stacking
No crystallographic data for target compound
Crystallography Molecular conformation Pi-stacking

2-Methylthiobenzimidazole Derivatives Show Validated Anthelmintic Activity: G-1557 Selected for Detailed Investigation

A comparative study of newly synthesized 2-methylthiobenzimidazoles identified 2-methylthio-5-(1-chloronaphthyloxy-2)-6-chlorobenzimidazole (G-1557) as a lead trichinellacide warranting detailed investigation. This establishes the 2-methylthiobenzimidazole core as a validated pharmacophore for anthelmintic drug discovery [1].

Anthelmintic Activity
Class-level inference
G-1557 (2-methylthiobenzimidazole derivative) selected as lead trichinellacide
Class-level anthelmintic pharmacophore context
In vivo murine model; target not directly evaluated
Anthelmintic Trichinellacide In vivo

Methylthio-Benzimidazole as a Privileged Scaffold in COX/15-LOX Dual Inhibition: Class-Level Anti-Inflammatory Validation

Novel benzimidazole-thiazole hybrids incorporating the 2-methylthiobenzimidazole moiety have demonstrated dual cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) inhibition with in vivo anti-inflammatory efficacy. This validates the methylthiobenzimidazole substructure—present in the target compound—as a productive starting point for anti-inflammatory drug design [1].

COX/15-LOX Inhibition
Class-level inference
Hybrids with 2-methylthiobenzimidazole moiety showed dual COX/15-LOX inhibition and in vivo efficacy
Reported anti-inflammatory model context
Quantitative IC50 values available in source
Anti-inflammatory COX inhibition 15-LOX

Optimal Application Scenarios for 3,4-Dimethoxyphenyl 2-Methylthiobenzimidazolyl Ketone


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring a UV-Traceable, Tautomerically Stable Benzimidazole Scaffold

The 3,4-dimethoxyphenyl ketone moiety provides a strong UV chromophore (λmax ~280-310 nm), facilitating HPLC tracking during synthesis and purification—a practical advantage over simple 2-methylthiobenzimidazole, which lacks strong UV absorption [1]. Combined with the fixed methylthioether form that eliminates thiol-thione tautomerism, this compound is ideally suited for fragment-based screening libraries where chemical homogeneity and detectability are critical.

Anti-Inflammatory Drug Development: Starting Point for COX/15-LOX Dual Inhibitor Synthesis

Class-level evidence demonstrates that 2-methylthiobenzimidazole-containing hybrids possess dual COX/15-LOX inhibitory activity with in vivo anti-inflammatory efficacy [1]. The target compound, bearing both the methylthiobenzimidazole core and a functionalizable ketone handle, can serve as a late-stage diversification intermediate for generating focused libraries of anti-inflammatory candidates.

Antimicrobial Research: Building Block for Benzimidazole-Based Antibiotics Superior to Benzoxazole/Benzothiazole Analogs

Pyrimidinyl bis-methylthio benzimidazole derivatives have demonstrated greater antimicrobial potency (MIC 12.5 μg/mL against S. aureus and P. chrysogenum) than corresponding benzoxazole and benzothiazole analogs [1]. The target compound retains the methylthiobenzimidazole substructure responsible for this enhanced activity, making it a rational building block choice over benzoxazole or benzothiazole starting materials for antimicrobial SAR campaigns.

Antiparasitic Probe Development: Leveraging the Validated 2-Methylthiobenzimidazole Anthelmintic Pharmacophore

The 2-methylthiobenzimidazole core is clinically validated in anthelmintic drugs (e.g., triclabendazole) and has produced lead trichinellacide candidates such as G-1557 in comparative in vivo studies [1]. The target compound provides this validated pharmacophore with an additional functionalization point (the dimethoxyphenyl ketone) for further optimization of potency and selectivity.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
UV-traceable, tautomerically fixed benzimidazole scaffold
HPLC traceability and chemical homogeneity
Dual COX/15-LOX inhibitor research
Methylthiobenzimidazole core with ketone handle
Reported class-level anti-inflammatory activity
Antimicrobial scaffold screening
Methylthiobenzimidazole substructure
Reported higher activity vs. oxazole/thiazole in screening
Anthelmintic probe design
Reported antiparasitic pharmacophore
In vivo model-response context
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